

# Lenvatinib Drug-Drug Interaction Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Denfivontinib |           |
| Cat. No.:            | B612022       | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with detailed information on lenvatinib drug-drug interaction (DDI) studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

## **Frequently Asked Questions (FAQs)**

Q1: We are planning a study with a potent CYP3A4 inhibitor and lenvatinib. What is the expected impact on lenvatinib pharmacokinetics?

A1: Co-administration of a strong CYP3A4 and P-glycoprotein (P-gp) inhibitor, such as ketoconazole, is expected to cause a modest increase in lenvatinib exposure. A clinical study in healthy volunteers showed that co-administration of ketoconazole (400 mg once daily for 18 days) with a single 5 mg dose of lenvatinib resulted in a slight increase in lenvatinib's AUC (Area Under the Curve) and Cmax (Maximum Concentration)[1][2]. While the increase in AUC was not considered clinically significant, the Cmax increase slightly exceeded the upper bound for bioequivalence[1][2]. Therefore, while a dose adjustment of lenvatinib may not be necessary, careful monitoring for potential adverse events is recommended when co-administered with strong CYP3A4 inhibitors.

Q2: Our research involves the co-administration of lenvatinib with a CYP3A4 and P-gp inducer. How will this affect lenvatinib's pharmacokinetic profile?



A2: The co-administration of a strong CYP3A4 and P-gp inducer, like rifampicin, is expected to cause a minor decrease in lenvatinib exposure. A study in healthy volunteers demonstrated that multiple doses of rifampicin (600 mg daily for 21 days) decreased the total AUC of a single 24 mg dose of lenvatinib by 18%[3]. Interestingly, single-dose rifampicin, which primarily acts as a P-gp inhibitor, increased the total AUC of lenvatinib by 31%[3]. The inducing effect of multiple-dose rifampicin appears to partially counteract the initial inhibitory effect on P-gp. Given the modest decrease in exposure with strong inducers, a dose adjustment of lenvatinib is generally not considered necessary, but awareness of this potential interaction is important for interpreting pharmacokinetic data.

Q3: We are designing a clinical trial where patients may be taking gastric acid-reducing agents (e.g., proton pump inhibitors, H2 blockers). Is there a significant drug-drug interaction with lenvatinib?

A3: Based on available information, the co-administration of gastric acid-reducing agents is not expected to have a clinically significant effect on lenvatinib exposure. While the solubility of some tyrosine kinase inhibitors is pH-dependent, a dedicated clinical study on this interaction for lenvatinib has not been widely published. However, the prescribing information for lenvatinib does not list any contraindications or dose adjustments for co-administration with acid-reducing agents. It is always advisable to monitor for any unexpected changes in efficacy or tolerability in patients receiving concomitant acid-reducing therapies.

Q4: Can lenvatinib be co-administered with standard chemotherapy agents like carboplatin and paclitaxel without significant pharmacokinetic interactions?

A4: Yes, a phase 1 clinical trial in patients with non-small-cell lung cancer demonstrated that lenvatinib can be co-administered with carboplatin and paclitaxel without a significant impact on the pharmacokinetics of any of the individual drugs. This suggests that this combination can be used without dose adjustments due to pharmacokinetic interactions.

## **Quantitative Data Summary**

Table 1: Effect of Ketoconazole on Lenvatinib Pharmacokinetics



| Pharmacokinetic<br>Parameter | Lenvatinib Alone (5<br>mg) | Lenvatinib +<br>Ketoconazole (400<br>mg) | Geometric Mean<br>Ratio (90% CI) |
|------------------------------|----------------------------|------------------------------------------|----------------------------------|
| AUC0-inf (ng·h/mL)           | 1409                       | 1634                                     | 1.15 (1.05, 1.26)                |
| Cmax (ng/mL)                 | 144.5                      | 175.5                                    | 1.19 (1.06, 1.34)                |

Data from a study in 18 healthy volunteers.[1][2]

Table 2: Effect of Rifampicin on Lenvatinib Pharmacokinetics

| Pharmacokinetic<br>Parameter         | Lenvatinib Alone<br>(24 mg) | Lenvatinib +<br>Single-Dose<br>Rifampicin (600<br>mg) | Lenvatinib +<br>Multiple-Dose<br>Rifampicin (600<br>mg) |
|--------------------------------------|-----------------------------|-------------------------------------------------------|---------------------------------------------------------|
| Total Lenvatinib AUC0-inf (% Change) | -                           | +31%                                                  | -18%                                                    |
| Free Lenvatinib AUC0-inf (% Change)  | -                           | +32%                                                  | -9%                                                     |
| Total Lenvatinib Cmax<br>(% Change)  | -                           | +31%                                                  | 0%                                                      |
| Free Lenvatinib Cmax<br>(% Change)   | -                           | +31%                                                  | +8.7%                                                   |

Data from a study in 15 healthy volunteers.[3]

## **Experimental Protocols**

- 1. Lenvatinib and Ketoconazole Interaction Study
- Study Design: A Phase 1, single-center, randomized, open-label, two-period, crossover study.
- Participants: 18 healthy adult volunteers (18-55 years of age).



#### · Methodology:

- Participants were randomized to one of two treatment sequences: ketoconazole followed by placebo, or placebo followed by ketoconazole.
- In the first period, participants received either ketoconazole (400 mg) or placebo orally once daily for 18 days.
- o On day 5 of the first period, a single oral dose of lenvatinib (5 mg) was administered.
- A washout period followed.
- In the second period, participants received the alternate treatment (ketoconazole or placebo) for 18 days, with a single 5 mg oral dose of lenvatinib on day 5.
- Serial blood samples were collected up to 336 hours post-lenvatinib dose in each period to determine the plasma concentrations of lenvatinib.
- Bioanalysis: Lenvatinib plasma concentrations were measured using a validated highperformance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
- 2. Lenvatinib and Rifampicin Interaction Study
- Study Design: A Phase 1, open-label, single-sequence, three-period study.
- Participants: 15 healthy adult volunteers.
- Methodology:
  - Period 1 (Lenvatinib Alone): Participants received a single oral dose of lenvatinib (24 mg).
  - Period 2 (P-gp Inhibition): After a washout period, participants received a single oral dose of rifampicin (600 mg) followed one hour later by a single oral dose of lenvatinib (24 mg).
  - Period 3 (CYP3A4/P-gp Induction): After another washout period, participants received rifampicin (600 mg) orally once daily for 21 days. On day 15 of rifampicin administration, a single oral dose of lenvatinib (24 mg) was co-administered.



- Serial blood samples were collected after each lenvatinib administration to measure plasma concentrations of total and free lenvatinib.
- Bioanalysis: Plasma concentrations of lenvatinib were determined using a validated HPLC-MS/MS method.
- 3. Lenvatinib with Carboplatin and Paclitaxel Combination Study
- Study Design: A Phase 1, open-label, dose-escalation study.
- Participants: Patients with advanced or metastatic non-small-cell lung cancer.
- Methodology:
  - o Patients received lenvatinib orally twice daily continuously in 21-day cycles.
  - Carboplatin (AUC 6 mg/mL·min) and paclitaxel (200 mg/m²) were administered intravenously on day 1 of each cycle.
  - The dose of lenvatinib was escalated in different cohorts of patients to determine the maximum tolerated dose (MTD).
  - Pharmacokinetic blood samples for lenvatinib, carboplatin, and paclitaxel were collected on day 1 and day 15 of the first cycle.
- Bioanalysis: Plasma concentrations of the three drugs were measured using validated analytical methods.

### **Visualizations**





Click to download full resolution via product page

Caption: Simplified metabolic pathway of lenvatinib.





Click to download full resolution via product page

Caption: General workflow for a lenvatinib drug-drug interaction study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effects of Ketoconazole on the Pharmacokinetics of Lenvatinib (E7080) in Healthy Participants PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Ketoconazole on the Pharmacokinetics of Lenvatinib (E7080) in Healthy Participants PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Lenvatinib Drug-Drug Interaction Studies: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612022#lenvatinib-drug-drug-interaction-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com